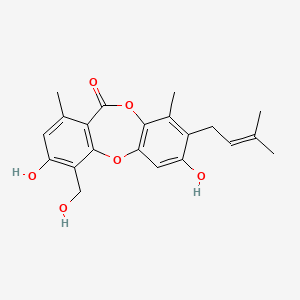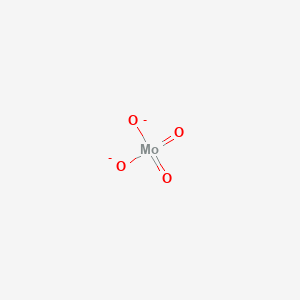
Mosapramine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Clospipramine, also known as clomipramine, is a tricyclic antidepressant primarily used to treat obsessive-compulsive disorder. It is also effective in treating major depressive disorder, panic disorder, and chronic pain. Clospipramine is a dibenzazepine derivative and functions by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain .
準備方法
Synthetic Routes and Reaction Conditions: Clospipramine is synthesized through a multi-step process. The initial step involves the chlorination of imipramine, another tricyclic antidepressant. The reaction typically uses phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, clospipramine is produced using large-scale reactors with precise control over temperature and pressure. The chlorination step is followed by purification processes such as recrystallization and chromatography to obtain high-purity clospipramine. The final product is then formulated into various dosage forms, including tablets and capsules .
化学反応の分析
Types of Reactions: Clospipramine undergoes several types of chemical reactions, including:
Oxidation: Clospipramine can be oxidized to form its N-oxide derivative.
Reduction: Reduction of clospipramine can lead to the formation of desmethylclomipramine, an active metabolite.
Substitution: Halogenation and alkylation reactions can modify the chemical structure of clospipramine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or halogenating agents like PCl5 or SOCl2.
Major Products:
Oxidation: Clospipramine N-oxide.
Reduction: Desmethylclomipramine.
Substitution: Various halogenated or alkylated derivatives.
科学的研究の応用
Clospipramine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter levels and receptor binding in the brain.
Medicine: Extensively researched for its therapeutic effects in treating psychiatric disorders, including obsessive-compulsive disorder and major depressive disorder.
Industry: Utilized in the development of new antidepressant drugs and formulations
作用機序
Clospipramine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Clospipramine also blocks histamine-H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .
類似化合物との比較
Clospipramine is often compared with other tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs):
Imipramine: Similar in structure but lacks the chlorine atom present in clospipramine.
Trimipramine: Another tricyclic antidepressant with a similar structure but different pharmacological profile.
Sertraline (Zoloft): An SSRI with a different chemical structure but similar therapeutic effects.
Clospipramine’s unique structure and strong serotonin reuptake inhibition make it particularly effective for treating obsessive-compulsive disorder, distinguishing it from other antidepressants .
特性
CAS番号 |
98043-60-8 |
|---|---|
分子式 |
C28H37Cl3N4O |
分子量 |
552.0 g/mol |
IUPAC名 |
1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one;dihydrochloride |
InChI |
InChI=1S/C28H35ClN4O.2ClH/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28;;/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34);2*1H |
InChIキー |
CVCDAZZJQWLXHM-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl.Cl.Cl |
正規SMILES |
C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl.Cl.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-chloro-5-(3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo(1,2-a)pyridine-3-spiro-4'-piperidino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine mosapramine Y 516 Y-516 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B1676675.png)












